IDE Inhibitor Selectivity Head-to-Head: 6bK vs. Substrate-Mimetic Inhibitor Ii1/Ii110
6bK demonstrates >1,000-fold selectivity for IDE (IC50 = 50 nM) over all other metalloproteases tested, including thimet oligopeptidase (THOP), neurolysin (NLN), neprilysin (NEP), matrix metalloproteinase-1 (MMP1), and angiotensin-converting enzyme (ACE). In contrast, the substrate-mimetic hydroxamic acid inhibitor Ii1/Ii110 (IC50 = 0.6 nM for IDE) exhibits substantial off-target inhibition of THOP (IC50 = 6 nM) and NLN (IC50 = 185 nM) [1]. The >4,000-fold selectivity differential between 6bK and Ii1/Ii110 for IDE over THOP (6bK: no inhibition up to 50 µM; Ii1/Ii110: 6 nM) represents a critical differentiation parameter for experiments requiring target-exclusive IDE modulation.
| Evidence Dimension | Selectivity over related metalloproteases |
|---|---|
| Target Compound Data | 6bK: IDE IC50 = 50 nM; no inhibition of THOP, NLN, NEP, MMP1, ACE at concentrations up to 50 µM |
| Comparator Or Baseline | Ii1/Ii110: IDE IC50 = 0.6 nM; THOP IC50 = 6 nM; NLN IC50 = 185 nM; no inhibition of NEP, MMP1, ACE |
| Quantified Difference | 6bK selectivity margin: >1,000-fold for IDE over all tested metalloproteases; Ii1/Ii110 selectivity margin: ~10-fold for IDE over THOP, ~308-fold over NLN |
| Conditions | In vitro enzyme inhibition assays using recombinant human metalloproteases and fluorogenic substrates; selectivity panel including THOP, NLN, NEP, MMP1, ACE |
Why This Matters
For experiments requiring exclusive IDE inhibition without confounding off-target effects on related peptidases, 6bK is the only validated tool compound offering >1,000-fold selectivity, whereas Ii1/Ii110 introduces substantial THOP and NLN inhibition that complicates data interpretation.
- [1] Maianti JP, McFedries A, Foda ZH, Kleiner RE, Du XQ, Leissring MA, Tang WJ, Charron MJ, Seeliger MA, Saghatelian A, Liu DR. Anti-diabetic activity of insulin-degrading enzyme inhibitors mediated by multiple hormones. Nature. 2014 Jul 3;511(7507):94-8. doi: 10.1038/nature13297. PMID: 24847884; PMCID: PMC4142213. (Figure 1e: Selectivity analysis) View Source
